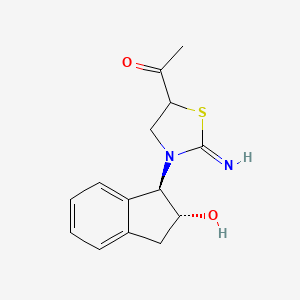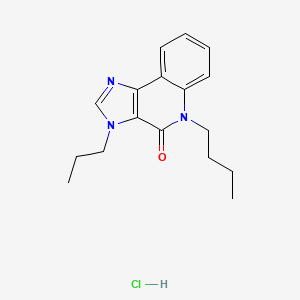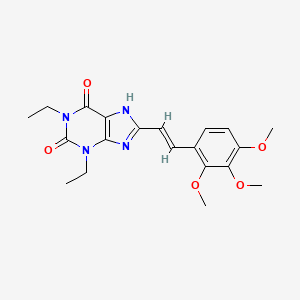
(E)-1,3-Diethyl-8-(2,3,4-trimethoxystyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diethyl-8-(2,3,4-trimethoxystyryl)xanthine is a synthetic organic compound belonging to the xanthine family. Xanthines are known for their biological activity, particularly as stimulants and bronchodilators. This compound is characterized by its unique styryl group attached to the xanthine core, which may impart specific biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(2,3,4-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Styryl Group Introduction: The styryl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-1,3-Diethyl-8-(2,3,4-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for conditions like asthma or chronic obstructive pulmonary disease (COPD).
Industry: Possible use in the development of new materials or pharmaceuticals.
作用机制
The mechanism of action of (E)-1,3-Diethyl-8-(2,3,4-trimethoxystyryl)xanthine likely involves interaction with adenosine receptors, similar to other xanthine derivatives. It may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological effects.
相似化合物的比较
Similar Compounds
Caffeine: A well-known stimulant and bronchodilator.
Theophylline: Used in the treatment of respiratory diseases.
Pentoxifylline: Used to improve blood flow in peripheral artery disease.
Uniqueness
(E)-1,3-Diethyl-8-(2,3,4-trimethoxystyryl)xanthine is unique due to its specific styryl and methoxy groups, which may confer distinct biological activities compared to other xanthine derivatives.
属性
CAS 编号 |
155271-04-8 |
|---|---|
分子式 |
C20H24N4O5 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
1,3-diethyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H24N4O5/c1-6-23-18-15(19(25)24(7-2)20(23)26)21-14(22-18)11-9-12-8-10-13(27-3)17(29-5)16(12)28-4/h8-11H,6-7H2,1-5H3,(H,21,22)/b11-9+ |
InChI 键 |
ZKOUTWWJBLNQFU-PKNBQFBNSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3S,3aR,6S,6aS)-3-[6-(dimethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12768573.png)
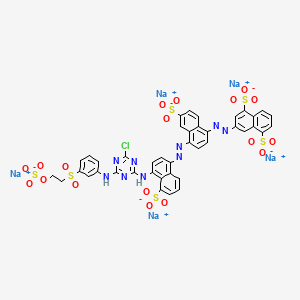
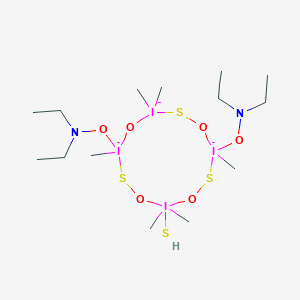
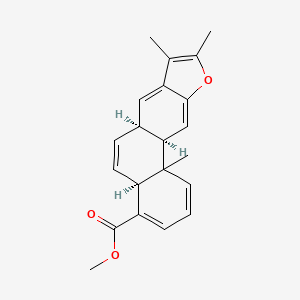
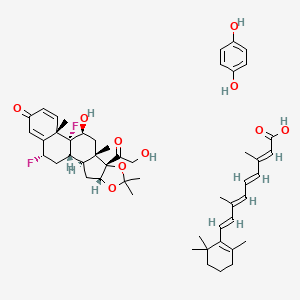
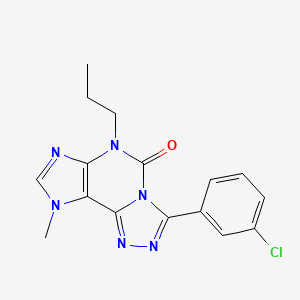

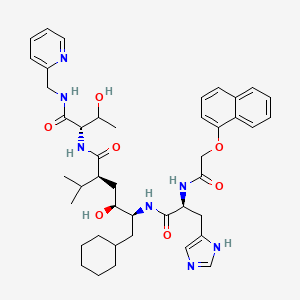
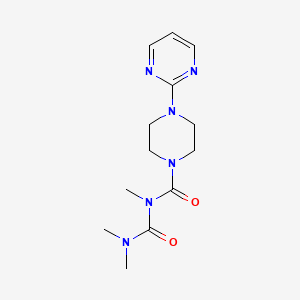

![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
